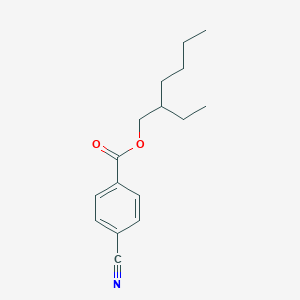

2-Ethylhexyl 4-cyanobenzoate

Description

2-Ethylhexyl 4-cyanobenzoate is a benzoate ester characterized by a cyano group (-CN) at the para position of the benzene ring and a 2-ethylhexyl ester group. This structure confers unique physicochemical properties, including high lipophilicity due to the branched alkyl chain, which enhances compatibility with non-polar matrices like polymers.

Properties

IUPAC Name |

2-ethylhexyl 4-cyanobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-3-5-6-13(4-2)12-19-16(18)15-9-7-14(11-17)8-10-15/h7-10,13H,3-6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSLSHWMXWFWGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338772 | |

| Record name | Benzoic acid, 4-cyano-, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654646-06-7 | |

| Record name | Benzoic acid, 4-cyano-, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl 4-cyanobenzoate typically involves the esterification of 4-cyanobenzoic acid with 2-ethylhexanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of 2-Ethylhexyl 4-cyanobenzoate can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 4-cyanobenzoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-cyanobenzoic acid and 2-ethylhexanol.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Hydrolysis: 4-cyanobenzoic acid and 2-ethylhexanol.

Reduction: 2-ethylhexyl 4-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Material Science Applications

Polymer Additive

2-Ethylhexyl 4-cyanobenzoate is used as a plasticizer in polymer formulations. Its ability to improve flexibility and processability makes it valuable in the production of polyvinyl chloride (PVC) and other plastics. The incorporation of this compound can enhance the mechanical properties of polymers, making them suitable for various applications such as coatings, films, and flexible tubing.

UV Stabilizer

This compound also serves as a UV stabilizer in coatings and plastics. Its effectiveness in absorbing UV radiation helps in prolonging the lifespan of materials exposed to sunlight, thereby reducing degradation and maintaining aesthetic properties.

Environmental Studies

Biodegradability Research

The environmental impact of chemical compounds is a growing concern. Studies have focused on the biodegradability of 2-Ethylhexyl 4-cyanobenzoate, assessing its degradation pathways under various conditions. Understanding its environmental fate is crucial for evaluating its safety and sustainability in industrial applications.

Case Study 1: Polymer Formulation Enhancement

In a study conducted by researchers at a leading polymer institute, the addition of 2-Ethylhexyl 4-cyanobenzoate to PVC formulations resulted in improved flexibility and thermal stability compared to traditional plasticizers. The study highlighted how this compound could replace phthalates, which are under scrutiny due to health concerns.

Case Study 2: Drug Solubility Improvement

A pharmaceutical study explored the use of 2-Ethylhexyl 4-cyanobenzoate in enhancing the solubility of a poorly soluble anti-cancer drug. The results indicated a significant increase in drug dissolution rates, suggesting that this compound could play a vital role in developing more effective cancer therapies.

Mechanism of Action

The primary mechanism of action of 2-Ethylhexyl 4-cyanobenzoate in sunscreen formulations involves the absorption of ultraviolet radiation. The compound absorbs UV radiation and dissipates the energy as heat, thereby protecting the skin from harmful UV rays. The molecular targets include the chromophores in the compound that interact with UV light, leading to the absorption and subsequent dissipation of the energy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 2-ethylhexyl 4-cyanobenzoate, differing primarily in ester groups and substituents:

Key Observations:

- Ester Chain Impact : The 2-ethylhexyl group increases lipophilicity compared to ethyl or methyl esters, likely improving performance in polymer matrices or sustained-release formulations.

- Substituent Effects :

Physicochemical Properties (Inferred)

Notes:

- The 2-ethylhexyl group reduces volatility and enhances thermal stability, making it suitable for high-temperature applications.

Biological Activity

2-Ethylhexyl 4-cyanobenzoate (often referred to as EDP) is a compound widely utilized in cosmetic formulations, particularly as a UV filter in sunscreens. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article provides a comprehensive overview of the biological activity of EDP, focusing on its metabolism, potential toxicological effects, and relevant case studies.

Metabolism and Biotransformation

The metabolism of EDP primarily occurs through phase I and phase II biotransformation processes.

Phase I Metabolism:

- In vitro studies have demonstrated that EDP undergoes oxidation and reduction reactions in liver microsomes, resulting in the formation of metabolites such as N,N-dimethyl-p-aminobenzoic acid (DMP) and N-monomethyl-p-aminobenzoic acid (MMP) .

- These metabolites are identified using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Phase II Metabolism:

- Phase II reactions include conjugation processes such as glucuronidation and acetylation, which enhance the hydrophilicity of the compounds, facilitating their excretion from the body .

- The study involved human liver microsomes pooled from multiple donors, indicating variability in metabolic responses among individuals.

Toxicological Concerns

EDP has been associated with several undesirable biological activities, particularly concerning its percutaneous absorption and potential endocrine-disrupting properties.

- Percutaneous Absorption: Studies indicate that EDP can penetrate the skin barrier, raising concerns about systemic exposure and accumulation within the body .

- Endocrine Disruption: Some research suggests that EDP may exhibit estrogenic activity, potentially interfering with hormonal functions. This is particularly relevant for populations exposed to cosmetic products containing EDP .

Case Studies

Several studies have highlighted the biological effects of EDP:

- Skin Absorption Study:

- Metabolite Identification:

- Environmental Impact Assessment:

Data Summary

The following table summarizes key findings related to the biological activity of 2-Ethylhexyl 4-cyanobenzoate:

| Aspect | Details |

|---|---|

| Chemical Structure | C16H21NO2 |

| Primary Use | UV filter in sunscreens and cosmetics |

| Phase I Metabolites | DMP (N,N-dimethyl-p-aminobenzoic acid), MMP (N-monomethyl-p-aminobenzoic acid) |

| Phase II Reactions | Glucuronidation, acetylation |

| Toxicological Concerns | Percutaneous absorption, potential endocrine disruption |

| Environmental Persistence | Evidence of bioaccumulation in aquatic systems |

Q & A

Basic: What experimental design considerations are critical for synthesizing 2-Ethylhexyl 4-cyanobenzoate in rotating packed bed reactors?

Answer:

- Reactor Configuration : Optimize rotational speed (e.g., 500–1500 rpm) to enhance mass transfer efficiency, as centrifugal forces improve reactant mixing .

- Reaction Parameters : Monitor temperature (typically 50–80°C) and reactant molar ratios (e.g., 1:1.2 molar ratio of 4-cyanobenzoic acid to 2-ethylhexanol) to maximize yield.

- Safety Protocols : Implement inert gas purging (e.g., nitrogen) to prevent oxidation side reactions. Use corrosion-resistant materials for reactor construction due to acidic intermediates .

Table 1 : Synthesis Yield Comparison in Reactor Types

| Reactor Type | Yield (%) | Reaction Time (hr) | Key Advantage |

|---|---|---|---|

| Rotating Packed Bed | 85–92 | 2–4 | Enhanced mass transfer |

| Batch Stirred Tank | 70–78 | 6–8 | Simplicity |

Basic: What safety protocols are essential for handling 2-Ethylhexyl 4-cyanobenzoate in laboratory settings?

Answer:

- PPE Requirements : Wear nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods with ≥100 fpm face velocity to mitigate inhalation risks. Avoid dust generation during weighing .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Do not rinse into drains .

Advanced: How can molecular adsorption studies resolve contradictions in interfacial behavior data of 2-Ethylhexyl 4-cyanobenzoate?

Answer:

- Surface Characterization : Apply atomic force microscopy (AFM) or quartz crystal microbalance (QCM) to quantify adsorption kinetics on model indoor surfaces (e.g., glass, PVC) .

- Variable Control : Isolate humidity (30–70% RH) and temperature (20–40°C) effects to identify confounding factors in conflicting datasets.

- Computational Validation : Use density functional theory (DFT) to simulate adsorption energy (ΔGads) and compare with experimental isotherms .

Advanced: What methodologies address data contradictions in photostability studies of 2-Ethylhexyl 4-cyanobenzoate?

Answer:

- Error Analysis : Quantify UV irradiation intensity variations (±5% tolerance) using calibrated radiometers. Normalize degradation rates to light flux .

- Replicate Design : Conduct triplicate experiments under controlled O2 levels (0–21%) to assess oxidative vs. non-oxidative degradation pathways.

- Statistical Modeling : Apply ANOVA to distinguish between instrumental noise (e.g., HPLC retention time drift) and true photodegradation effects .

Basic: Which analytical techniques are optimal for characterizing 2-Ethylhexyl 4-cyanobenzoate's purity and structure?

Answer:

- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm for purity assessment (>95%) .

- Spectroscopy : Confirm ester and nitrile functional groups via FT-IR (C≡N stretch at ~2230 cm⁻¹, ester C=O at ~1720 cm⁻¹) .

- Mass Spectrometry : Employ ESI-MS in positive ion mode to verify molecular ion [M+H]<sup>+</sup> at m/z 261.3 .

Advanced: How can computational modeling predict the solvent compatibility of 2-Ethylhexyl 4-cyanobenzoate?

Answer:

- Solubility Parameters : Calculate Hansen solubility parameters (δD, δP, δH) via COSMO-RS to rank solvents (e.g., toluene > hexane > ethanol) .

- MD Simulations : Model diffusion coefficients in polymer matrices (e.g., PMMA) to predict leaching risks under thermal stress (25–60°C) .

Basic: What environmental precautions are mandated for disposing of 2-Ethylhexyl 4-cyanobenzoate waste?

Answer:

- Waste Classification : Label as "toxic organic waste" (EPA Code D001) due to nitrile group toxicity .

- Neutralization : Treat acidic residues with calcium carbonate before disposal.

- Documentation : Maintain disposal logs per RCRA regulations, including waste quantity and treatment method .

Advanced: What mechanistic insights can be gained from studying 2-Ethylhexyl 4-cyanobenzoate’s adsorption on indoor surfaces?

Answer:

- In Situ Spectroscopy : Use grazing-angle FTIR to monitor surface-bound ester hydrolysis under varying humidity .

- Kinetic Profiling : Derive Langmuir adsorption constants (KL) to compare affinity for porous vs. non-porous materials .

- Oxidant Reactivity : Expose adsorbed layers to ozone (50–100 ppb) and quantify secondary pollutants (e.g., formic acid) via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.